![molecular formula C13H27N3O3S B5580843 1-[(dimethylamino)sulfonyl]-N-(1,1-dimethylpropyl)-3-piperidinecarboxamide](/img/structure/B5580843.png)
1-[(dimethylamino)sulfonyl]-N-(1,1-dimethylpropyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(dimethylamino)sulfonyl]-N-(1,1-dimethylpropyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C13H27N3O3S and its molecular weight is 305.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.17731291 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nucleophilic Substitution Reactions
1-[(dimethylamino)sulfonyl]-N-(1,1-dimethylpropyl)-3-piperidinecarboxamide is related to compounds that undergo nucleophilic substitution reactions. For instance, Sekiguchi, Horie, and Suzuki (1988) studied aromatic nucleophilic substitution reactions of 1-dialkylamino-2,4-dinitronaphthalene with primary or secondary amines, highlighting the reactivity of dimethylamino groups in such contexts S. Sekiguchi, T. Horie, T. Suzuki, 1988.
Synthesis of O-Substituted Derivatives
Khalid et al. (2013) synthesized O-substituted derivatives of a related compound, 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine, showcasing the process of coupling and substitution in the presence of sodium hydride and dimethyl formamide to achieve a series of O-substituted derivatives with potential bioactivity H. Khalid et al., 2013.
Heterocyclic Syntheses
Martin, Meth–Cohn, and Suschitzky (1974) explored heterocyclic syntheses involving compounds with dimethylamino groups. Their work includes the preparation of various ortho-dialkylamino-benzenesulphonyl azides and their thermal decomposition to yield mesoionic spirobenzothiadiazoles, providing insights into the thermal properties and reaction mechanisms of these compounds John R. Martin, O. Meth–Cohn, H. Suschitzky, 1974.
Antibacterial Activity of Sulfonamides
Ajani et al. (2013) synthesized a series of N,N-diethyl amide bearing sulfonamides, investigating their antimicrobial activity. This research highlights the potential of sulfonamide derivatives, including compounds related to this compound, as antibacterial agents O. Ajani et al., 2013.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(dimethylsulfamoyl)-N-(2-methylbutan-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O3S/c1-6-13(2,3)14-12(17)11-8-7-9-16(10-11)20(18,19)15(4)5/h11H,6-10H2,1-5H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGBNSBJUJFURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1CCCN(C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-{4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}-3-oxopropyl)amine hydrochloride](/img/structure/B5580766.png)
![5-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-2-(2-thienyl)pyrimidin-4-ol](/img/structure/B5580769.png)
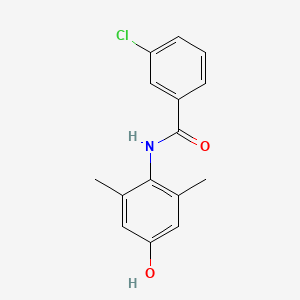
![(NE)-N-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B5580789.png)
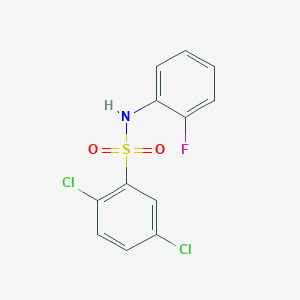
![N-(4-chlorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5580805.png)
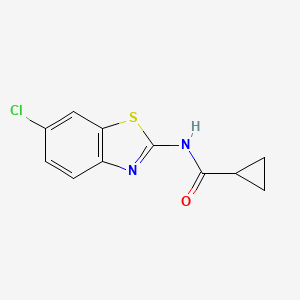

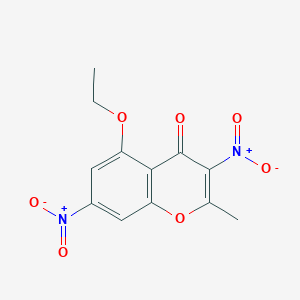

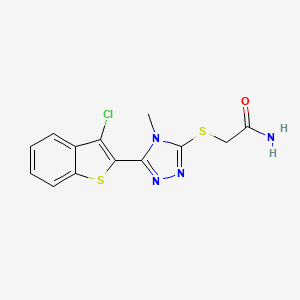
![3-(4-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5580835.png)
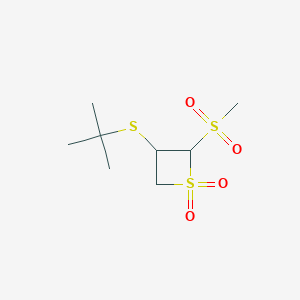
![9-(5-fluoro-2-methoxybenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5580849.png)
